molecular formula C16H30O2 B164374 (Z)-10-Pentadecenoic acid methyl ester CAS No. 90176-52-6

(Z)-10-Pentadecenoic acid methyl ester

Cat. No.: B164374
CAS No.: 90176-52-6
M. Wt: 254.41 g/mol
InChI Key: JEDIPLFNJDRCFD-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10(Z)-Pentadecenoic Acid methyl ester is an organic compound belonging to the class of fatty acid methyl esters It is derived from pentadecenoic acid, a monounsaturated fatty acid with a double bond at the 10th carbon in the Z (cis) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

10(Z)-Pentadecenoic Acid methyl ester can be synthesized through the esterification of 10(Z)-Pentadecenoic Acid with methanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of fatty acid methyl esters, including 10(Z)-Pentadecenoic Acid methyl ester, often involves the transesterification of triglycerides found in natural oils and fats. This process uses methanol and a base catalyst, such as sodium methoxide or potassium hydroxide, to convert the triglycerides into methyl esters and glycerol .

Chemical Reactions Analysis

Types of Reactions

10(Z)-Pentadecenoic Acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces 10(Z)-Pentadecenoic Acid and methanol.

    Oxidation: Can produce epoxides or diols depending on the oxidizing agent and conditions.

    Reduction: Produces the corresponding alcohol.

Scientific Research Applications

10(Z)-Pentadecenoic Acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10(Z)-Pentadecenoic Acid methyl ester involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can be incorporated into phospholipids, affecting membrane fluidity and function. It may also modulate the activity of enzymes such as lipases and desaturases, influencing the synthesis and breakdown of other fatty acids .

Comparison with Similar Compounds

Similar Compounds

    Methyl Oleate: Another monounsaturated fatty acid methyl ester with a double bond at the 9th carbon.

    Methyl Linoleate: A polyunsaturated fatty acid methyl ester with two double bonds at the 9th and 12th carbons.

    Methyl Palmitate: A saturated fatty acid methyl ester with no double bonds.

Uniqueness

10(Z)-Pentadecenoic Acid methyl ester is unique due to its specific double bond position and configuration, which can influence its physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are desired, such as in the formulation of specialized lubricants or in the study of lipid metabolism .

Properties

IUPAC Name

methyl (Z)-pentadec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDIPLFNJDRCFD-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90176-52-6
Record name 90176-52-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-10-Pentadecenoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
(Z)-10-Pentadecenoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
(Z)-10-Pentadecenoic acid methyl ester
Reactant of Route 4
(Z)-10-Pentadecenoic acid methyl ester
Reactant of Route 5
(Z)-10-Pentadecenoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
(Z)-10-Pentadecenoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.